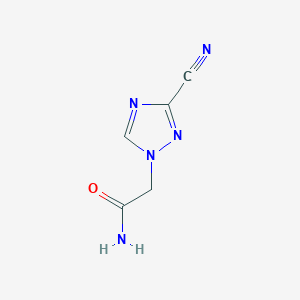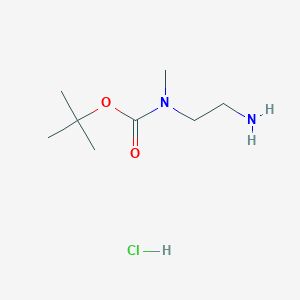
6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
Vue d'ensemble
Description
“6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” is a chemical compound that is used in scientific research . It has a unique structure that offers potential applications in drug development and organic synthesis.
Synthesis Analysis
The synthesis of similar compounds involves reacting 4-piperidinopiperidine with a trialkylsilyl halide to obtain a 4-piperidinopiperidinyl trialkylsilyl, reacting it with a carbon dioxide gas to obtain a 4-piperidinopiperidinyl trialkylsilyl carbamate derivative, reacting the derivative with thionyl chloride or the like to obtain 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride .Molecular Structure Analysis
The molecular weight of “6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride” is 296.75 . The molecular formula is C14H17ClN2O3 .Applications De Recherche Scientifique
Therapeutic Applications of Piperidine and Benzoxazine Derivatives
Piperidine and benzoxazine moieties are integral to various bioactive compounds, exhibiting a range of therapeutic properties. For instance, piperazine derivatives have been extensively studied for their central pharmacological activities, showing potential as antipsychotic, antidepressant, and anxiolytic drugs. These compounds mainly act through the activation of the monoamine pathway, indicating their significance in central nervous system disorders (Brito et al., 2018).
Additionally, the structural diversity of piperidine and benzoxazine rings contributes to their application in drug discovery. For example, enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines has been explored to produce chiral compounds with significant biological activities, illustrating the importance of these moieties in synthesizing potential therapeutic agents (Fleischer et al., 2013).
Significance in Drug Development
The structural versatility of piperidine and benzoxazine derivatives allows for the synthesis of compounds with targeted biological activities. For instance, novel piperazine derivatives synthesized as potential dual antihypertensive agents highlight the role of these moieties in developing multifunctional drugs (Marvanová et al., 2016). Similarly, the design and synthesis of 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors demonstrate the potential of these structures in creating highly potent antiviral agents (Dong et al., 2012).
Propriétés
IUPAC Name |
6-(piperidine-4-carbonyl)-4H-1,4-benzoxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3.ClH/c17-13-8-19-12-2-1-10(7-11(12)16-13)14(18)9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVSLDUPOMHKBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC3=C(C=C2)OCC(=O)N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(piperidine-4-carbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)



![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid](/img/structure/B1520745.png)








